molecular formula C5H6N2O B13395814 (E)-1H-pyrrole-2-carbaldehyde oxime

(E)-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B13395814
M. Wt: 110.11 g/mol
InChI Key: BBRQKFAQWZJCJL-UHFFFAOYSA-N
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Description

Contextual Significance of Oximes in Organic Chemistry Research

Oximes, characterized by the functional group RR'C=N-OH, are a versatile class of organic compounds that have been integral to organic chemistry for more than a century. numberanalytics.com They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comwikipedia.org This reaction produces aldoximes from aldehydes and ketoximes from ketones. wikipedia.org

The significance of oximes lies in their wide-ranging applications. They serve as crucial intermediates in the synthesis of various fine chemicals, pharmaceuticals, and biologically active compounds. numberanalytics.comtaylorandfrancis.com Their utility extends to the synthesis of important functional groups such as amines, nitriles, and amides. taylorandfrancis.com In addition to their role in synthesis, oximes are employed as ligands and sequestering agents for metal ions, with dimethylglyoxime (B607122) being a well-known reagent for nickel analysis. wikipedia.org Furthermore, oxime derivatives have shown potential in diverse fields, including medicine, agriculture, and materials science. rsc.org

Foundational Importance of Pyrrole (B145914) Scaffolds in Chemical Science

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of chemical science due to its widespread presence in both natural and synthetic bioactive compounds. nih.govbenthamdirect.com This structural motif is found in a vast array of physiologically active molecules, making it a pharmacophore of great interest in medicinal chemistry. nih.govbenthamdirect.com

Pyrrole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govbenthamdirect.com They are integral components of numerous commercially available drugs and natural products. biolmolchem.commdpi.com The pyrrole ring's ability to participate in various chemical reactions allows for the synthesis of a diverse library of compounds with potential therapeutic applications. mdpi.com

Specific Focus on (E)-1H-Pyrrole-2-carbaldehyde Oxime and its Configurational Isomerism

This compound is a specific isomer of pyrrole-2-carbaldehyde oxime. The designation (E) refers to the configuration around the C=N double bond, indicating that the hydroxyl group (-OH) and the pyrrole ring are on opposite sides of the double bond. This is in contrast to the (Z) isomer, where they are on the same side. nih.govresearchgate.net

The study of the configurational isomers of pyrrole-2-carbaldehyde oxime has revealed distinct physicochemical properties. nih.govresearchgate.net Spectroscopic studies, particularly using 1H, 13C, and 15N NMR, have been instrumental in characterizing these isomers. nih.gov Research has shown that both the (E) and (Z) isomers preferentially adopt a syn conformation, where the oxime group is oriented towards the pyrrole ring. nih.gov This conformation is stabilized by intramolecular hydrogen bonds. nih.gov In the (E) isomer, an N-H···N hydrogen bond is observed. nih.gov

Table 1: Properties of this compound

PropertyValue
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
IUPAC Name (NE)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine
CAS Number 32597-34-5

Source: PubChem CID 135473710 nih.gov

Overview of Research Domains Pertaining to the Compound

Research on this compound and its derivatives spans several key domains:

Coordination Chemistry: The oxime functional group makes these compounds effective ligands for metal ions. wikipedia.org Research in this area explores the synthesis and characterization of metal complexes containing pyrrole-2-carbaldehyde oxime ligands.

Medicinal Chemistry: Given the established biological activities of both pyrrole and oxime functionalities, derivatives of this compound are investigated for their potential as therapeutic agents. nih.govontosight.ai This includes screening for antimicrobial, anticancer, and antioxidant properties. ontosight.ai

Materials Science: Oxime-containing compounds are utilized in the synthesis of polymers and other advanced materials. numberanalytics.com The unique properties of the pyrrole ring combined with the oxime group could lead to the development of novel materials.

Analytical Chemistry: Oximes can be used as reagents in various analytical techniques. numberanalytics.com The specific reactivity of this compound could be harnessed for the development of new analytical methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-pyrrol-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRQKFAQWZJCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of E 1h Pyrrole 2 Carbaldehyde Oxime

Intramolecular Transformations and Stereochemical Aspects

The reactivity of (E)-1H-pyrrole-2-carbaldehyde oxime is characterized by a series of intricate intramolecular transformations, heavily influenced by stereochemistry and external stimuli such as light. These reactions underscore the compound's conformational flexibility and the electronic interplay between the pyrrole (B145914) ring and the oxime group.

E/Z Isomerization Dynamics and Control

The E and Z isomers of 1H-pyrrole-2-carbaldehyde oxime exhibit distinct physicochemical properties and reactivity. researchgate.net The isomerization between these two forms is a dynamic process that can be influenced by various factors, including photo-irradiation. acs.org NMR studies have shown that both the E and Z isomers preferentially adopt a syn conformation, where the oxime group is oriented towards the pyrrole ring. nih.gov This conformation is stabilized by intramolecular hydrogen bonds: an N-H···N bond in the E isomer and an N-H···O bond in the Z isomer. nih.gov The N-H···N hydrogen bond in the E isomer results in a notable downfield shift of the bridge proton signal in the ¹H NMR spectrum. nih.gov In contrast, the Z isomer exhibits even greater deshielding of this proton due to the stronger N-H···O hydrogen bond. nih.gov

Computational studies using MP2 calculations have indicated that the syn conformation for both isomers is approximately 3.5 kcal/mol less stable than the anti conformation. nih.gov However, the stabilization afforded by the intramolecular hydrogen bonding in the syn conformers makes them the predominant species observed in solution. The ability to control the E/Z isomeric ratio is crucial, as the configuration dictates the subsequent reactivity of the molecule.

Photo-Induced Rearrangements and Cyclizations

Upon exposure to UV light, this compound and related structures can undergo significant photo-induced rearrangements and cyclizations. A key reaction in this context is the Norrish-Yang cyclization, a photoactivated process that typically involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a four-membered ring. acs.orgnih.gov In the case of 2-(hydroxyimino)aldehydes, a class of compounds to which pyrrole-2-carbaldehyde oxime is related, this reaction can lead to the formation of cyclobutanol (B46151) oximes. acs.orgnih.gov This photocyclization is noteworthy for its chemoselectivity, often proceeding without the significant fragmentation side reactions that typically plague the Norrish-Yang reaction of aldehydes. nih.gov

Another potential photochemical pathway is the photo-Beckmann rearrangement. The conventional Beckmann rearrangement transforms an oxime into an amide or a nitrile under acidic conditions. masterorganicchemistry.comwikipedia.org This reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a rearrangement. masterorganicchemistry.com The photochemical variant, the photo-Beckmann rearrangement, offers an alternative route to these products, initiated by the absorption of light.

Protonation Stereospecificity and Intramolecular Stabilization

A remarkable feature of pyrrole-2-carbaldehyde oximes is the stereospecificity of their protonation. When a mixture of E and Z isomers is treated with a strong acid like trifluoroacetic acid, only the protonated Z-isomer is isolated as a stable salt. mathnet.ru This unusual selectivity is not due to differences in the basicity of the imine nitrogen in the two isomers. mathnet.ru Instead, it arises from the through-space stabilization of the resulting cation of the Z-isomer by the oxime's hydroxyl group. mathnet.ru

Quantum chemical calculations and NMR analysis (¹H, ¹³C, and ¹⁵N) have revealed a significant charge transfer from the pyrrole ring to the protonated oxime function in the Z-configured cation. mathnet.ru This is evidenced by a substantial downfield shift of the signals for the C3 and H3 positions of the pyrrole ring in the NMR spectra of the protonated species. mathnet.ru This intramolecular stabilization makes the protonation of the Z isomer a highly favored process, leading to the exclusive formation of the Z-configured salt.

Intermolecular Reactions and Reaction Mechanisms

The presence of both an aromatic pyrrole ring and a nucleophilic oxime group imparts a dual reactivity to this compound, allowing it to participate in a range of intermolecular reactions.

Electrophilic Aromatic Substitution Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). youtube.com The position of substitution is directed by the existing substituent, in this case, the carbaldehyde oxime group at the C2 position. In general, for pyrroles, electrophilic attack is favored at the C2 position due to the formation of a more stable and resonance-delocalized intermediate cation compared to attack at C3. youtube.com When the C2 position is already substituted, the incoming electrophile will typically add to the C5 or C4 position. The electron-withdrawing nature of the carbaldehyde oxime group can influence the reactivity of the pyrrole ring towards electrophiles.

The synthesis of pyrrole-2-carbaldehyde itself often involves an electrophilic substitution reaction, such as the Vilsmeier-Haack reaction, where a pyrrole is formylated. orgsyn.org Subsequent reactions on the pyrrole ring of this compound would follow the principles of electrophilic aromatic substitution on substituted pyrroles.

Nucleophilic Additions and Substitutions Involving the Oxime Group

The oxime functional group in this compound provides a site for nucleophilic reactions. The nitrogen atom of the oxime is nucleophilic and can react with various electrophiles. For instance, the synthesis of the oxime itself involves the nucleophilic addition of hydroxylamine (B1172632) to the aldehyde group of 1H-pyrrole-2-carbaldehyde. ontosight.ai

The oxime group can also be a precursor for other functional groups. For example, the Beckmann rearrangement, an acid-catalyzed reaction, converts oximes into amides or nitriles. masterorganicchemistry.comwikipedia.orgyoutube.com In the case of an aldoxime like this compound, the Beckmann rearrangement would be expected to yield a nitrile. masterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group, followed by a 1,2-migration of the group anti to the leaving group.

Furthermore, the oxime's nitrogen and oxygen atoms can act as ligands, coordinating with metal ions. This property is exploited in the synthesis of various metal complexes with potential applications in catalysis and materials science.

Oxidation-Reduction Chemistry (e.g., with hexacyanoferrate(III))

The oxidation-reduction chemistry of this compound is of interest due to the presence of the electron-rich pyrrole ring and the oxidizable oxime moiety. While specific studies on the direct oxidation of this compound by potassium hexacyanoferrate(III) are not extensively detailed in the literature, the reactivity of related structures provides significant insights.

Pyrrole-containing compounds formed during Maillard reactions have demonstrated reducing capabilities. For instance, in reactions between amino acids and glucose, certain products have shown an ability to reduce ferricyanide (B76249), with γ-aminobutyric acid (GABA) yielding products with the highest ferricyanide reduction potential. mdpi.com One such product, γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, was noted for its potential to reduce metal ions, although it was not potent enough for complete reduction. mdpi.com This suggests that the pyrrole-2-carbaldehyde skeleton contributes to the reducing properties of these molecules.

The oxidant, potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]), is a common one-electron oxidizing agent used in kinetic studies of various organic and inorganic substrates. researchgate.net The reaction mechanism typically involves the reduction of the Fe(III) center to Fe(II). The rate of such reactions can be highly dependent on factors like pH, ionic strength, and temperature. researchgate.net

The oxidation of this compound with hexacyanoferrate(III) could potentially proceed through several pathways:

Oxidation of the oxime: The oxime group can be oxidized, potentially forming radical species (>C=NO•) through the abstraction of the hydroxyl hydrogen.

Given the complexity, the reaction outcome would likely be a mixture of products, influenced by the specific reaction conditions employed.

Hetero-Diels-Alder Reactions and Conjugated Additions

The participation of this compound in cycloaddition reactions is primarily dictated by the aromatic character of the pyrrole ring.

Hetero-Diels-Alder Reactions: The pyrrole ring is generally considered a poor diene for Diels-Alder reactions. researchgate.net Its significant aromatic character, compared to heterocycles like furan (B31954) or thiophene, reduces its reactivity toward dienophiles. nih.gov Cycloadditions involving pyrroles often face challenges due to the thermodynamic instability of the initial bicyclic adducts, which can readily undergo cycloreversion or rearrangement to restore aromaticity. nih.gov In many cases, reactions between pyrroles and dienophiles may yield Michael addition products instead of the expected Diels-Alder adducts. researchgate.net

To engage pyrroles in Diels-Alder cycloadditions, specific strategies are often required, such as the complexation of the pyrrole to a metal (e.g., osmium) to disrupt its aromaticity, though subsequent decomplexation can be difficult. nih.gov While the this compound molecule itself contains a conjugated system, the pyrrole core's reluctance to act as a diene remains a significant barrier.

However, the oxime functionality introduces the possibility of participating in related cycloaddition reactions. For instance, oximes can be converted in situ to nitrile oxides, which are potent 1,3-dipoles. These can then undergo [3+2] cycloaddition reactions with dipolarophiles like alkynes to form isoxazoles. sciepub.com This represents a powerful synthetic route that leverages the oxime group's reactivity. sciepub.com

Conjugated Additions: The conjugated system in this compound, extending from the pyrrole ring to the oxime nitrogen, presents sites for nucleophilic attack. While the pyrrole ring itself is electron-rich, the C=N bond of the oxime, influenced by the adjacent aromatic ring, can act as a Michael acceptor for certain nucleophiles.

Enolates and cuprate (B13416276) reagents are common nucleophiles used in conjugate addition reactions. youtube.com The reaction of such nucleophiles with the oxime system could potentially occur at the carbon of the C=N double bond, analogous to the 1,4-addition seen in α,β-unsaturated carbonyl compounds. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Metal-Mediated and Metal-Catalyzed Reactivity

The interaction of this compound with metals is a key feature of its chemistry, primarily involving the oxime group as a coordination site. Oximes are well-known for their ability to chelate metal ions, forming stable complexes. This chelating ability can significantly influence the molecule's reactivity.

While much of the literature on metal-catalyzed reactions of pyrroles focuses on the synthesis of the pyrrole ring itself, sioc-journal.cnorganic-chemistry.org the pre-formed this compound can act as a ligand in coordination chemistry. The oxime group, with its nitrogen and oxygen atoms, can bind to a variety of metal centers. This coordination can:

Activate the molecule: Binding to a metal can alter the electronic properties of the conjugated system, potentially making it more susceptible to nucleophilic or electrophilic attack.

Facilitate catalysis: The metal center, once coordinated, can act as a catalytic site for further transformations.

Form functional materials: The ability to form metal complexes is crucial in the development of new materials with specific electronic or magnetic properties.

Pyrrole-2-carbaldehyde and its derivatives serve as important building blocks in the synthesis of more complex structures like porphyrins, where metal coordination is a defining characteristic. scbt.com Furthermore, organocatalytic methods using pyrrole-2-carbinols (the reduced form of the aldehyde) demonstrate the utility of this scaffold in catalytic, enantioselective cycloadditions to form complex heterocyclic systems. nih.gov

Role of Solvent Molecules in Reaction Mechanisms

Solvent molecules can play a critical role in the reactions of this compound, influencing not only reaction rates but also product selectivity. The effects can be attributed to several factors, including polarity, hydrogen bonding capabilities, and the ability to act as a reagent or scavenger.

A study on the [3+2] cycloaddition of 2-furfural oxime (a structural analog) with ethyl propiolate highlighted a significant solvent effect on regioselectivity. The ratio of the resulting 3,5-disubstituted to 3,4-disubstituted isoxazole (B147169) isomers changed with the solvent used. sciepub.com This change was attributed to the differential stabilization of the transition states by solvents of varying polarity. For instance, an increase in solvent polarity did not uniformly favor one isomer, indicating a complex relationship between the solvent's dipole moment and its interaction with the transition state structures. sciepub.com

The table below summarizes the observed regioselectivity in different solvents for the reaction of 2-furfural oxime, providing a model for potential solvent effects on the reactivity of pyrrole-2-carbaldehyde oxime. sciepub.com

Table 1: Solvent Effect on Regioselectivity of 2-Furfural Oxime Cycloaddition

SolventRelative Ratio (3,5-isomer : 3,4-isomer)
Dichloromethane3.4 : 1
Toluene2.0 : 1
Ethanol1.9 : 1
Dimethyl Sulfoxide (B87167) (DMSO)1.5 : 1

In other catalytic reactions involving pyrrole derivatives, the choice of solvent is also crucial. For example, in the enantioselective cycloaddition of 1H-pyrrole-2-carbinols, using o-xylene (B151617) as a solvent and adding 4 Å molecular sieves was found to improve both the yield and the enantioselectivity of the product. nih.gov In this context, the non-polar solvent o-xylene provided a suitable medium, while the molecular sieves likely improved the reaction outcome by removing water, which could otherwise interfere with the catalytic cycle or lead to side reactions. nih.gov The synthesis of the precursor, pyrrole-2-carbaldehyde, also specifies the use of solvents like ethylene (B1197577) dichloride to control the reaction temperature and facilitate product isolation. orgsyn.org

Table of Compounds

Structural Characterization and Computational Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of (E)-1H-pyrrole-2-carbaldehyde oxime. Each technique offers unique insights into the compound's connectivity, functional groups, and electronic environment.

Table 1: Representative ¹H NMR Spectral Data

Proton Chemical Shift (ppm)
N-H (pyrrole) ~11.4
C-H (aldehyde) ~9.57
Pyrrole (B145914) ring protons 6.3 - 7.3

Note: Data is based on related pyrrole-2-carboxaldehyde structures and may vary slightly for the oxime derivative. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data

Carbon Chemical Shift (ppm)
C=N (oxime) ~151
Pyrrole ring carbons 116 - 130

Note: Data is based on related oxime structures and may vary slightly. rsc.org

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and probing the nature of its hydrogen bonds. The IR spectrum typically displays characteristic absorption bands for the N-H stretch, C=N stretch of the oxime, and various vibrations of the pyrrole ring. The position and shape of the N-H stretching band can provide further evidence of the intramolecular hydrogen bonding that stabilizes the syn conformation. nih.govresearchgate.net In the solid state, intermolecular hydrogen bonds may also be observed, influencing the vibrational frequencies. researchgate.net

Table 3: Key Infrared Absorption Bands

Functional Group Vibrational Frequency (cm⁻¹)
O-H stretch (oxime) ~3188
N-H stretch (pyrrole) ~3112
C=N stretch (oxime) ~1664
Pyrrole ring vibrations ~1449

Note: Data is based on available spectra for pyrrole-2-carboxaldehyde oxime. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions within the pyrrole ring and the C=N-OH chromophore. researchgate.net The conjugation between the pyrrole ring and the carbaldehyde oxime group influences the position and intensity of these bands. Computational studies can be used to simulate the UV-Vis spectrum and assign the observed electronic transitions. researchgate.net

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak in the mass spectrum confirms the compound's elemental composition (C₅H₆N₂O). nih.gov Analysis of the fragmentation pattern provides valuable information about the molecule's structure and the relative stability of its constituent parts.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, confirming the (E) stereochemistry of the oxime group. Furthermore, X-ray analysis reveals the details of the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. nauka.gov.plgriffith.edu.au In the solid state, pyrrole-2-carboxaldehyde, a related compound, is known to form cyclic dimers through intermolecular N-H···O=C hydrogen bonds, a motif that could also be present in the oxime derivative. researchgate.net

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry, particularly Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, plays a crucial role in complementing experimental data and providing deeper insights into the molecular properties of this compound. nih.gov These calculations can be used to:

Optimize the molecular geometry and predict the relative stabilities of different conformers. For instance, MP2 calculations have indicated that the syn conformation of both (E) and (Z) isomers is energetically less favorable than the anti conformation by approximately 3.5 kcal/mol in the gas phase, though the syn form is observed experimentally in solution. nih.gov

Simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra. researchgate.net

Analyze the nature of intramolecular hydrogen bonds using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis suggests that the N-H···N hydrogen bond in the (E) isomer is primarily an electrostatic interaction. nih.gov

Investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the molecule's reactivity and electronic transitions. researchgate.net

By integrating these advanced analytical and computational methods, a detailed and robust understanding of the structural and electronic characteristics of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine its molecular geometry and electronic transitions. researchgate.net Such calculations are crucial for understanding the fundamental properties of the molecule.

Studies have shown that both the E and Z isomers of pyrrole-2-carbaldehyde oxime preferentially adopt a syn conformation, where the oxime group is oriented towards the pyrrole ring. nih.gov This conformation is stabilized by intramolecular hydrogen bonds. nih.gov In the (E)-isomer, an N-H···N hydrogen bond is formed, while the (Z)-isomer is stabilized by an N-H···O hydrogen bond. nih.gov These findings are supported by NMR studies and theoretical calculations. nih.gov

Ab Initio and Semi-Empirical Methods for Conformational Preferences and Energetics

To further understand the conformational landscape of pyrrole-2-carbaldehyde oxime, ab initio methods such as Møller-Plesset perturbation theory (MP2) have been utilized. nih.gov These calculations provide a higher level of theory compared to some DFT methods for certain properties. MP2 calculations have indicated that the anti conformation of both E and Z isomers is energetically less favorable than the syn conformation by approximately 3.5 kcal/mol. nih.gov This energy difference underscores the stability of the syn conformers due to the intramolecular hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a key method for dissecting the electronic structure of molecules, providing insights into charge delocalization and hyperconjugative interactions. researchgate.net For the (E)-isomer of pyrrole-2-carbaldehyde oxime, NBO analysis has revealed that the N-H···N intramolecular hydrogen bond is primarily an electrostatic interaction. nih.gov In contrast, for the (Z)-isomer, the N-H···O hydrogen bond involves charge transfer from the oxygen lone pair to the antibonding orbital of the N-H bond. nih.gov This highlights a significant difference in the nature of the stabilizing interactions within the two isomers.

The NBO method analyzes the filled and empty orbitals of a molecule to identify these donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions, including the formation of oximes. Studies on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine (B1172632) to form pyrrolopyrazine oxides have been conducted using methods like B2PLYP-D3BJ/6-311+G**//B3LYP/6-31+G*. researchgate.netbohrium.com These investigations focus on the kinetic characteristics of key reaction steps, such as oximation and subsequent intramolecular cyclization. researchgate.netbohrium.com

Such studies have shown that the nature of substituents on the pyrrole ring can significantly influence the reaction rates, with aryl substituents generally favoring the reaction over alkyl substituents. researchgate.netbohrium.com Furthermore, it has been demonstrated that accurately modeling these reactions requires the explicit inclusion of solvent molecules, which can act as proton transfer agents and affect the activation barriers. researchgate.net For the oximation step, two solvent molecules were found to be necessary for accurate modeling, while one was sufficient for the cyclization step. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

While the provided search results focus heavily on intramolecular interactions and reaction mechanisms, Hirshfeld surface analysis is a valuable computational tool for investigating intermolecular interactions in the crystalline state. This method maps the electron distribution of a molecule in a crystal, allowing for the visualization and quantification of intermolecular contacts, such as hydrogen bonds and van der Waals forces. Although specific Hirshfeld surface analysis data for this compound was not detailed in the provided search results, it remains a standard and powerful technique in the structural characterization of crystalline organic compounds.

Table of Computational Data for Pyrrole-2-carbaldehyde Oxime Isomers

Property (E)-Isomer (Z)-Isomer Method Reference
Preferred Conformation syn syn NMR, MP2, DFT nih.gov
Stabilizing Interaction N-H···N Intramolecular H-bond N-H···O Intramolecular H-bond NMR, NBO nih.gov
Nature of H-bond Electrostatic Charge Transfer (O lone pair -> N-H σ*) NBO nih.gov

| Energy Difference (syn vs anti) | syn more stable by ~3.5 kcal/mol | syn more stable by ~3.5 kcal/mol | MP2 | nih.gov |

Table of Mentioned Chemical Compounds

Compound Name
This compound
(Z)-1H-pyrrole-2-carbaldehyde oxime
N-allenyl-1H-pyrrole-2-yl-carbaldehyde
Hydroxylamine

Coordination Chemistry and Ligand Applications of E 1h Pyrrole 2 Carbaldehyde Oxime

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (E)-1H-pyrrole-2-carbaldehyde oxime typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate their structures and properties.

Transition Metal Complexes (e.g., Pt(II), Pd(II), Co(II), Zn(II), Cu(II))

This compound and its derivatives form stable complexes with a range of transition metals. These complexes often exhibit interesting geometries and electronic properties.

Platinum(II) and Palladium(II) Complexes : Platinum(II) complexes with the general formulas [Pt(NH₃)Cl(L)], [Pt(L)₂], and K[PtCl₂(L)], where L is 1H-pyrrole-2-carbaldehyde oxime, have been synthesized and characterized. metu.edu.tr These complexes were studied for their interaction with calf thymus DNA, showing potential for applications in chemotherapy. metu.edu.tr The interaction is described as electrostatic, with binding constants in the range of 4.42 x 10³ to 5.09 x 10³ M⁻¹. metu.edu.tr Similarly, palladium(II) complexes based on pyrrole (B145914) Schiff base ligands have been synthesized and characterized. nih.govacs.org A specific Pd(II) complex with pyridine-2-carbaldehyde oxime, a related ligand, was found to interact with DNA via groove binding. researchgate.net

Cobalt(II), Zinc(II), and Copper(II) Complexes : Schiff base ligands derived from pyrrole-2-carboxaldehyde have been used to synthesize Co(II) and Zn(II) complexes. chemclassjournal.com Studies on Co(II), Zn(II), and Cu(II) complexes with benzimidazole (B57391) derivatives suggest that Co(II) and Zn(II) complexes tend to adopt a tetrahedral geometry. scispace.com For Cu(II) complexes, both tetrahedral and square-planar geometries are possible. scispace.com The synthesis of new Zn(II) and Cu(II) complexes from a quinoline (B57606) derivative ligand, 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, resulted in a 1:2 metal-to-ligand stoichiometric ratio. nih.gov

Table 1: Selected Transition Metal Complexes of Pyrrole-2-carbaldehyde Oxime and its Derivatives

Metal Ion Complex Formula/Type Key Findings
Pt(II) [Pt(NH₃)Cl(L)], [Pt(L)₂], K[PtCl₂(L)] (L = 1H-pyrrole-2-carbaldehyde oxime) Electrostatic interaction with DNA; potential nuclease activity. metu.edu.tr
Pd(II) Complexes with pyrrole Schiff base ligands Neutral and lipophilic nature. acs.org
Co(II) Complexes with Schiff base from pyrrole-2-carboxaldehyde Formation of stable complexes. chemclassjournal.com Often exhibit tetrahedral geometry. scispace.com
Zn(II) Complexes with Schiff base from pyrrole-2-carboxaldehyde Formation of stable complexes. chemclassjournal.com Often exhibit tetrahedral geometry. scispace.com
Cu(II) Complexes with benzimidazole derivatives Can adopt tetrahedral or square-planar geometries. scispace.com

Main Group Metal Complexes (e.g., Alkali Metals, Magnesium)

The coordination chemistry of this compound extends to main group metals, although this area is less explored than its transition metal chemistry. The interaction with alkali metals and magnesium is of interest for understanding the role of these ions in biological systems and for developing new synthetic methodologies.

Alkali Metal Complexes : Studies on pyrrole-2-carboxylic acid, a related compound, have shown that alkali metal ions (Li⁺, Na⁺, K⁺) can perturb the aromatic system of the pyrrole ring. researchgate.net The synthesis of alkali metal hydrido-magnesiate complexes has demonstrated that the stability of these compounds increases with the size of the alkali metal cation. chemrxiv.org

Magnesium Complexes : N-magnesium derivatives of pyrroles are used in the synthesis of dipyrrylmethanes, highlighting the utility of magnesium-pyrrole complexes as synthetic intermediates. acs.org Research on the metallation of certain alkyl ligands has led to the formation of magnesium enamides, which have been characterized by single-crystal X-ray diffraction. rsc.org

Actinide Coordination Chemistry (e.g., Uranyl (UO₂²⁺))

The coordination of this compound and related pyrrolic ligands with actinides, particularly the uranyl ion (UO₂²⁺), is a significant area of research due to the importance of actinide separation and sequestration.

Uranyl (UO₂²⁺) Complexes : Pyrrole-based ligands have been successfully used to form complexes with the uranyl ion. For instance, pyridine (B92270) dipyrrolide ligands form stable U(VI) uranyl adducts. researchgate.net These complexes have been characterized by various methods, including single-crystal X-ray diffraction and NMR spectroscopy. researchgate.net The synthesis of uranyl complexes with rigid aromatic carboxylates has also been reported, where the ligands create cavities to encapsulate the uranyl ion. rsc.org The majority of research in actinide chemistry has centered on thorium and uranium due to their stability and accessibility. rsc.org

Ligand Design Principles and Coordination Modes

The versatility of this compound as a ligand is rooted in its ability to coordinate to metal centers through different atoms, primarily the nitrogen and oxygen atoms of the oxime group. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

N-Coordination Through Oxime Nitrogen

Coordination through the nitrogen atom of the oxime group is a common binding mode for this compound. This mode of coordination is often observed in complexes with transition metals. The nitrogen atom acts as a soft donor, favoring coordination with soft metal ions like Pd(II) and Pt(II). In some instances, the ligand can act as a bidentate ligand, coordinating through both the pyrrole nitrogen and the oxime nitrogen, forming a stable five-membered chelate ring.

O-Coordination Through Oxime Oxygen

Coordination can also occur through the oxygen atom of the oxime group. The oxygen atom is a hard donor and therefore preferentially binds to hard metal ions, such as those of the lanthanides and actinides. mdpi.com In some cases, the ligand can act as a bridging ligand, with the oxime group coordinating to two different metal centers, one through the nitrogen and the other through the oxygen. This bridging capability allows for the formation of polynuclear complexes with interesting magnetic and photoluminescent properties. mdpi.com The deprotonated oxygen atom of the oxime is particularly effective in binding to strongly oxophilic ions like Ln(III). mdpi.com

Multidentate Ligand Architectures and Pincer Ligands

This compound and its derivatives are versatile building blocks for constructing multidentate ligands, which are crucial in coordination chemistry for their ability to form stable complexes with metal ions. The inherent structure of the pyrrole-2-carbaldehyde oxime moiety, featuring nitrogen and oxygen donor atoms, allows for various coordination modes.

Schiff bases derived from pyrrole-2-carboxaldehyde can act as bidentate or tridentate ligands. In many complexes, these ligands exhibit bidentate behavior, coordinating through the azomethine nitrogen and the oxygen atom of the hydroxyl group. researchgate.net The pyrrole nitrogen can also participate in coordination, leading to different ligand architectures.

By modifying the core structure, more complex ligand systems, including pincer ligands, can be designed. Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion. While specific examples of pincer ligands derived directly from this compound are not extensively documented, the principles of ligand design suggest their feasibility. For instance, linking two pyrrole-2-carbaldehyde oxime units through a central aromatic or aliphatic spacer could yield ligands capable of forming pincer-type complexes. The resulting metal complexes often exhibit enhanced stability and unique catalytic properties due to the constrained coordination environment imposed by the pincer ligand.

The versatility of the pyrrole ring allows for functionalization at various positions, enabling the synthesis of a wide array of multidentate ligands. These ligands can be tailored to have specific electronic and steric properties, which in turn influence the geometry and reactivity of the resulting metal complexes.

Functional Applications of Metal-Oxime Complexes

Metal complexes incorporating this compound and related ligands have emerged as promising catalysts in a variety of organic transformations. The combination of the pyrrole ring and the oxime group provides a unique electronic environment that can be fine-tuned to facilitate catalytic cycles. Transition metals are widely used to catalyze cycloaddition reactions for the synthesis of pyrrole skeletons. sioc-journal.cn

The field has seen significant progress in the use of transition metal-catalyzed reactions involving oximes and their derivatives. researchgate.net These reactions include reductive acylation, catalyzed coupling, amination, and cyclization. researchgate.net For instance, palladium(II)-catalyzed intramolecular amination of α-aryloxime O-pentafluorobenzoates has been shown to be an effective method for synthesizing indole (B1671886) derivatives. researchgate.net Similarly, copper-catalyzed cyclization of ketoxime carboxylates provides a facile route to 2-arylpyrroles. researchgate.net

While the direct catalytic applications of metal complexes of this compound are a developing area of research, the known reactivity of similar systems highlights their potential. The pyrrole moiety can be involved in cycloaddition reactions, and organocatalytic approaches have been used for the enantioselective synthesis of pyrrolizine derivatives from pyrrole-2-carbinols. nih.gov The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating bond formation. The ligand framework, in turn, can influence the selectivity and efficiency of the catalytic process.

Future research in this area is likely to focus on developing novel metal-oxime complexes for a broader range of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis.

The interaction of metal complexes with DNA is a cornerstone of the development of new therapeutic agents, particularly anticancer drugs. Platinum(II) complexes, inspired by the clinical success of cisplatin, are of particular interest. nih.gov Schiff base ligands derived from pyrrole-2-carboxaldehyde have been used to synthesize new platinum(II) and palladium(II) complexes with potential anticancer activity. nih.gov

These complexes, often with a square planar geometry analogous to cisplatin, are investigated for their ability to bind to DNA. nih.gov The mode of binding is a critical factor in their biological activity. Studies have shown that these complexes can interact with DNA through various modes, including intercalation and electrostatic binding. nih.govnih.gov Intercalation involves the insertion of the planar ligand of the complex between the base pairs of the DNA double helix, leading to a decrease in the intensity of the complex's absorption band (hypochromic shift). nih.govnih.gov

A study on new palladium(II) and platinum(II) complexes with Schiff base ligands derived from pyrrole-2-carboxaldehyde revealed their potential as DNA binders. nih.govacs.org One of the platinum(II) complexes demonstrated a strong binding affinity for calf thymus DNA (CT-DNA) with a binding constant (Kb) of 8.049 × 10⁴ M⁻¹. nih.govacs.org The binding constants for a series of platinum(II) and palladium(II) complexes with tridentate ligands have also been reported, with values indicating significant DNA interaction. researchgate.net

ComplexMetalLigand TypeDNA Binding Constant (Kb) M⁻¹Reference
C5Platinum(II)Pyrrole Schiff Base8.049 × 10⁴ nih.gov, acs.org
[Pt(L-H)Cl]ClPlatinum(II)Tridentate Pyridine-Benzimidazole4.76 (± 0.6) × 10⁴ researchgate.net
[Pd(L-H)Cl]ClPalladium(II)Tridentate Pyridine-Benzimidazole5.01 (± 0.9) × 10⁴ researchgate.net
[Pt(L-Me)Cl]ClPlatinum(II)Tridentate Pyridine-Benzimidazole2.50 (± 0.6) × 10⁵ researchgate.net
[Pd(L-Me)Cl]ClPalladium(II)Tridentate Pyridine-Benzimidazole2.25 (± 0.9) × 10⁵ researchgate.net

The thermodynamic parameters of the binding interaction can provide further insights. For instance, positive enthalpy (ΔH > 0) and entropy (ΔS > 0) changes suggest that hydrophobic interactions are the main driving force for the binding of the complex to DNA. nih.gov The steric bulk of the ligands around the metal center can also influence the DNA binding efficiency by regulating ligand substitution reactions. acs.org

Tautomerism in Pyrrole-Based Schiff Base Ligands

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a significant feature of pyrrole-based Schiff base ligands. researchgate.net This property can be influenced by coordination to a metal ion, a phenomenon known as coordination-driven tautomerism. dntb.gov.uascispace.com

In the case of Schiff bases derived from pyrrole, a notable tautomeric equilibrium is the pyrrole-imine to azafulvene-amine tautomerism. researchgate.net The imine form contains a C=N double bond, while the azafulvene-amine form has an exocyclic double bond in the pyrrole ring and an amine group. researchgate.net The presence of both proton donors and acceptors in the molecular structure can facilitate this tautomerization. researchgate.net

The specific tautomer that is favored can be influenced by external stimuli, such as the presence of a metal ion. researchgate.net X-ray crystallographic studies have provided evidence for the existence of the azafulvene-amine tautomer in the solid state upon complexation with a metal ion like Ni(II). researchgate.net This coordination-driven shift in the tautomeric equilibrium can have a profound impact on the ligating behavior of the molecule and its ability to stabilize metal ions in different oxidation states. scispace.com

The study of tautomerism in these ligands is crucial for understanding their chemical reactivity and their role in biological systems, including enzymatic functions. scispace.com Quantum chemical studies on related systems like 2-aminopyrrole have shown that while amino tautomers are generally more stable, the imino tautomers can exhibit exceptionally high basicity. mdpi.com This highlights the complex interplay of electronic and structural factors that govern the tautomeric behavior of these versatile ligands.

Biological Activity Investigations in Vitro and in Silico Research

In Vitro Biological Activity Studies

In laboratory settings, (E)-1H-pyrrole-2-carbaldehyde oxime and related pyrrole (B145914) compounds have been evaluated for a range of biological effects. These studies provide a foundational understanding of their potential applications in medicine.

Enzyme Inhibition Assays

The ability of pyrrole derivatives to inhibit specific enzymes is a key area of research. These enzymes are often involved in disease processes, and their inhibition can lead to therapeutic benefits.

Cyclooxygenase (COX) Inhibition: A study on a class of pyrrole derivatives, including an oxime, investigated their anti-inflammatory activity. nih.gov The research pointed towards the potential of these compounds as Cyclooxygenase-2 (COX-2) inhibitors, which are a target for anti-inflammatory drugs. nih.gov

Cell-Based Assays for Cytotoxicity on Specific Cell Lines

The cytotoxic effects of pyrrole compounds have been tested against various cell types, including cancer cells, to determine their potential as anti-cancer agents.

Human Cancer Cell Lines: Research has shown that some pyrrole-2-carboxaldehyde derivatives exhibit inhibitory activity against human cancer cell lines. For instance, one compound demonstrated significant activity against several cancer cell lines, including human colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), human gastric adenocarcinoma (BGC-823), human non-small-cell lung carcinoma (NCI-H1650), and human ovarian carcinoma (A2780) cells, with IC50 values of 2.87, 1.87, 2.28, 2.86, and 0.96 μM, respectively. nih.gov Another derivative showed inhibitory effects on lung cancer A-549 and human colon cancer SW480 cell lines with IC50 values of 38.3 and 33.7 μM, respectively. nih.gov However, other related compounds have shown weak or no cytotoxic effects. nih.gov

Plant Cells and Aquatic Crustaceans: While specific data on the cytotoxicity of this compound on plant cells and aquatic crustaceans is not readily available, the broader class of pyrrole derivatives has been studied for various biological activities.

Table 1: Cytotoxicity of Pyrrole-2-Carboxaldehyde Derivatives on Human Cancer Cell Lines

Compound Cell Line IC50 (μM)
5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde HCT-116 2.87 nih.gov
HepG2 1.87 nih.gov
BGC-823 2.28 nih.gov
NCI-H1650 2.86 nih.gov
A2780 0.96 nih.gov
Unspecified Pyrrole-2-carboxaldehyde derivative A-549 38.3 nih.gov
SW480 33.7 nih.gov

Antimicrobial Efficacy Investigations

The search for new antimicrobial agents has led to the investigation of pyrrole derivatives for their ability to combat bacteria and fungi.

Antibacterial and Antifungal Activity: Various pyrrole-2-carboxaldehyde derivatives have demonstrated a range of antimicrobial activities. For example, Aconicaramide showed moderate antibacterial activity against Micrococcus caseolyticus, Staphylococcus epidermidis, and Staphylococcus aureus with MIC values of 200, 400, and 800 μg/mL, respectively. mdpi.com Another compound, 5-butoxymethyl-1-(4-hydroxyphenethy)-1H-Py-2-C, exhibited weak to moderate activity against several bacteria and potent antifungal activity against Sclerotinia sclerotiorum with a MIC of 31.2 μg/mL. nih.gov Furthermore, certain pyrrole-3-carboxaldehyde derivatives have shown significant activity against Pseudomonas putida with a MIC value of 16 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Pyrrole Derivatives

Compound Microorganism MIC (μg/mL)
Aconicaramide Micrococcus caseolyticus 200 mdpi.com
Staphylococcus epidermidis 400 mdpi.com
Staphylococcus aureus 800 mdpi.com
5-butoxymethyl-1-(4-hydroxyphenethy)-1H-Py-2-C Sclerotinia sclerotiorum 31.2 nih.gov
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde Pseudomonas putida 16 nih.gov
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde Pseudomonas putida 16 nih.gov
1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde Pseudomonas putida 16 nih.gov

Antioxidant and Free Radical Scavenging Activity

The antioxidant properties of pyrrole derivatives are of interest for their potential to combat oxidative stress, a factor in many diseases. nih.govscienceopen.com

DPPH Radical Scavenging Assay: The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. mdpi.comjfda-online.com Studies on various pyrrole derivatives have demonstrated their potential as radical scavengers. For instance, a series of pyrrole compounds were evaluated for their ability to scavenge superoxide (B77818) anion (O2•−), hydroxyl radical (•OH), and DPPH• radicals, with some showing good scavenging activities for all three. nih.gov Another study on pyrrolo[2,3-b]quinoxaline derivatives identified a compound with significant potential as a radical scavenger. rsc.org

Anti-Inflammatory Activity in Experimental Models

The anti-inflammatory potential of pyrrole compounds has been explored in various experimental models.

In Vivo and In Vitro Models: A class of pyrrole derivatives, including the oxime, has been shown to possess analgesic and anti-inflammatory properties. nih.gov One compound, in particular, demonstrated a significant anti-nociceptive profile in vivo. nih.gov Another pyrrole derivative, 5-ethoxymethyl-pyrrolemarumine, exhibited significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced stress model with an IC50 value of 8.6 ± 0.7 μM. mdpi.com

Immunomodulatory Effects

The ability of compounds to modulate the immune system is a critical area of therapeutic research.

IL-6 Inhibition: Interleukin-6 (IL-6) is a key pro-inflammatory cytokine, and its inhibition is a target for treating inflammatory diseases like rheumatoid arthritis. nih.govnih.gov While direct studies on this compound's effect on IL-6 are limited, research on other small molecules demonstrates the potential for inhibiting the IL-6/STAT3 signaling pathway. researchgate.net For example, a synthesized compound with a 2,5-diaminobenzoxazole (B1605387) moiety showed potent inhibitory activity on IL-6/STAT3 signaling. researchgate.net Another natural compound, kaempferol, has been shown to significantly reduce IL-6 gene expression in vitro, demonstrating potent anti-inflammatory properties. mdpi.com

DNA Interaction Studies (e.g., photo-cleavage)

While direct photo-cleavage studies on this compound are not extensively detailed in the provided search results, the broader class of oximes and their metal complexes have shown significant DNA interaction capabilities. Oxime complexes, particularly with platinum(II), are noted for their DNA binding affinity and have been investigated for their cytotoxic effects. researchgate.net The interaction typically occurs through groove binding, which can lead to the dissociation of the double-stranded DNA into single-stranded DNA. researchgate.net This mechanism is often studied using techniques like UV-visible spectrophotometry, fluorescence emission titration, and viscosity measurements. researchgate.net The interaction with DNA is a critical aspect of the biological activity of many oxime-containing compounds. researchgate.net

In Silico (Computational) Biological Activity Assessments

Computational methods are increasingly employed to predict and understand the biological activities of chemical compounds, including this compound and its derivatives.

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein. For derivatives of pyrrole-2-carbohydrazide, which are structurally related to this compound, molecular docking studies have been performed to investigate their potential as inhibitors of enzymes like enoyl-acyl carrier protein (ACP) reductase, a key enzyme in mycobacterial fatty acid synthesis. vlifesciences.com These studies help in rationalizing the interactions between the synthesized compounds and the active site of the target protein. vlifesciences.com The docking scores (G scores) from these studies often correlate with the observed biological activity, with a higher score indicating better binding affinity. vlifesciences.com Similarly, novel pyrrole derivatives have been designed and docked into the active sites of EGFR and CDK2/Cyclin A1, showing potential as anticancer agents. nih.gov

Table 1: Molecular Docking Data for Selected Pyrrole Derivatives

Compound/DerivativeTarget ProteinDocking Score (Example Metric)Key Interactions (Predicted)
Benzylidine pyrrole-2-carbohydrazideEnoyl-ACP reductaseHigh G-scoreHydrogen bonding and hydrophobic interactions with active site residues.
Fused 1H-pyrrole derivative (8b)EGFR/CDK2Not specifiedBinding within the active site, suggesting inhibitory potential. nih.gov
Pyrrole-benzimidazole derivativeNot specifiedNot specifiedInteractions supporting antioxidant activity. tubitak.gov.tr

This table is illustrative and based on findings for related pyrrole structures. Specific docking scores for this compound were not available in the search results.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrrole derivatives, SAR studies have provided valuable insights. For instance, in a series of pyrrolone antimalarials, modifications to the pyrrole ring (ring B) significantly impacted activity. nih.gov

Substitution on the Pyrrole Ring: Removal of methyl substituents on the pyrrole ring led to a substantial decrease in antimalarial activity. nih.gov Conversely, replacing both methyl groups with ethyl groups did not significantly alter the activity. nih.gov

Heterocycle Replacement: Replacing the pyrrole ring with other heterocycles such as imidazole, pyrazole, triazole, thiazole, furan (B31954), or isoxazole (B147169) resulted in a significant loss of antimalarial activity. nih.gov

These findings underscore the importance of the pyrrole scaffold and its specific substitution pattern for biological efficacy.

Predictive modeling, often using computational tools, helps in forecasting the biological effects of compounds. For this compound, its structural features suggest potential for various biological interactions. The presence of the oxime group, in particular, is known to contribute to reactivity and biological interactions. ontosight.ai The (E) and (Z) isomers of pyrrole-2-carbaldehyde oxime are stabilized by intramolecular hydrogen bonds, which can influence their conformational preferences and subsequent biological activity. nih.gov Computational studies, such as those using MP2 and DFT calculations, have been employed to understand these conformational and hydrogen bonding characteristics. nih.gov While direct predictive models for the specific biological effects of this compound were not detailed, the physicochemical properties like its calculated XLogP3 of 0.9 suggest reasonable membrane permeability, a factor often considered in predictive models for drug-likeness. nih.govnih.gov

Emerging Research Areas and Advanced Applications

Potential in Functional Materials Science

The unique structural and electronic properties of the pyrrole (B145914) nucleus, combined with the reactive and coordinating capabilities of the oxime group, make (E)-1H-pyrrole-2-carbaldehyde oxime a promising candidate for the development of advanced functional materials.

One of the most exciting prospects lies in the creation of stimuli-responsive polymers. Research into related 2-(hydroxyimino)aldehyde (HIA) groups, of which this compound is a prime example, highlights their potential for incorporation into polymer chains. These HIA-containing polymers are expected to exhibit responses to various stimuli, including light, due to the photochemical behavior of the oxime moiety, such as E/Z isomerization. researchgate.net This could lead to the development of "smart" materials that change their properties on demand, with potential applications in areas like drug delivery, sensors, and self-healing materials.

Furthermore, derivatives of pyrrole-2-carbaldehyde have been investigated for their utility in conductive materials. By integrating these pyrrole derivatives into conductive polymer systems, researchers are working towards creating materials suitable for electronic applications, such as flexible electronics and specialized sensors. The ability of the pyrrole ring to support charge transport, coupled with the modifiable nature of the oxime group, offers a versatile platform for tuning the electronic properties of these materials. The formation of metal complexes with pyrrole-based Schiff bases, including those derived from pyrrole-2-carbaldehyde, further expands their application in materials science, with studies indicating their potential in various industrial applications. ijasrm.com

Methodologies for Analytical Detection and Quantification in Complex Matrices for Research Purposes

The advancement of research into this compound and its applications necessitates the development of precise and sensitive analytical methodologies for its detection and quantification, often within complex biological or environmental matrices.

A detailed understanding of the compound's structural dynamics is fundamental for its analytical characterization. For instance, comprehensive studies on the conformational isomers of pyrrole-2-carbaldehyde oxime have been conducted using a combination of advanced spectroscopic techniques.

Analytical TechniqueInformation GainedReference
¹H, ¹³C, and ¹⁵N NMR Spectroscopy Determination of the preferable syn orientation of the oxime group with respect to the pyrrole ring for both E and Z isomers. researchgate.netnih.gov
MP2 and DFT Calculations Theoretical confirmation of conformational preferences and estimation of the energetic favorability of different conformations. researchgate.netnih.gov
NBO Analysis Elucidation of intramolecular hydrogen bonding (N-H···N in the E isomer and N-H···O in the Z isomer) that stabilizes the syn conformation. nih.gov

These fundamental studies provide the basis for developing specific detection methods. For more complex applications, such as in biological systems or environmental samples, a suite of analytical techniques is often employed. For related pyrrole-derived Schiff base metal complexes, techniques including Fourier-transform infrared spectroscopy (FT-IR), UV-visible spectroscopy, electrospray ionization mass spectrometry (ESI-Mass), powder X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDAX) have been utilized for full characterization. ijasrm.comjetir.org

Moreover, the inherent fluorescence of some pyrrole derivatives is being harnessed for the development of highly sensitive sensors. nih.gov Research into pyrrole-based anion sensors has demonstrated the potential of fluorescence, luminescence, and electrochemical methods for detecting specific analytes with high selectivity. nih.govresearchgate.net These advanced analytical approaches are crucial for tracking the compound and its derivatives in intricate research settings.

Green Chemistry Principles in Synthesis and Derivatization

In line with the growing emphasis on sustainable chemical practices, researchers are actively exploring environmentally friendly methods for the synthesis and derivatization of this compound and its precursors.

A significant advancement has been the development of an "eco-friendly" synthesis for a related compound, Pyrrole-2-carboxaldehyde salicylhydrazone (PCSH). This method utilizes a condensation reaction in water, achieving a high yield of 88% and avoiding the use of hazardous organic solvents. researchgate.net The standard synthesis of this compound itself is a straightforward reaction between 1H-pyrrole-2-carboxaldehyde and hydroxylamine (B1172632), which can be optimized for greener conditions by careful selection of solvents and reaction temperatures. ontosight.ai

Attention has also been given to the synthesis of the precursor, 1H-pyrrole-2-carbaldehyde. A novel, greener approach involves an iodine/copper-mediated oxidative annulation. This method is notable for avoiding stoichiometric quantities of hazardous oxidants and operating under relatively mild conditions. jetir.orgorganic-chemistry.org

Key Features of Greener Synthesis of Pyrrole-2-carbaldehyde Derivatives: organic-chemistry.org

Catalyst: Copper and Iodine

Oxidant: Molecular Oxygen (O₂)

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Advantages: Avoids hazardous oxidants, scalable process, addresses environmental and sustainability concerns.

Furthermore, the principles of biocatalysis are being applied to create even more sustainable synthetic routes. A one-pot biocatalytic method for producing pyrrole-2-carbaldehyde has been demonstrated, which utilizes enzymatic CO₂ fixation. mdpi.com This innovative approach not only uses a renewable feedstock (CO₂) but also operates under environmentally benign conditions.

Interdisciplinary Research Frontiers

The versatile nature of this compound places it at the crossroads of several scientific disciplines, fostering a rich landscape for interdisciplinary research.

The structural similarity of pyrrole-containing compounds to naturally occurring biological molecules has spurred significant interest in medicinal chemistry . nih.govnih.govmdpi.com The pyrrole ring is a recognized pharmacophore, and its derivatives, including oximes, are being explored for a wide range of therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ainih.govnih.gov The ability of these compounds to act as enzyme inhibitors is a particularly active area of investigation. ontosight.ai

The coordinating ability of the oxime group makes this compound a valuable ligand in coordination chemistry . The synthesis and characterization of its metal complexes are being explored, with studies on the antimicrobial activities of transition metal complexes of related pyrrole-2-carboxaldehyde Schiff bases demonstrating the potential for creating novel metallodrugs. ijasrm.comjetir.org

In the realm of analytical and environmental chemistry , pyrrole-based compounds are being designed as highly selective and sensitive sensors. For example, pyrrole-hemiquinone compounds have been developed as colorimetric fluoride (B91410) sensors. rsc.org Other pyrrole-based Schiff bases have shown promise as fluorescent sensors for detecting metal ions such as Fe³⁺ and Sn²⁺. growingscience.com These developments open up possibilities for creating new tools for environmental monitoring and clinical diagnostics.

The intersection of materials science, photochemistry, and biology is another exciting frontier. For instance, pyrene (B120774) oxime esters, which share the oxime functional group, have been shown to intercalate into DNA and induce photo-cleavage, suggesting potential applications in photodynamic therapy or as biochemical tools. researchgate.net

Q & A

What are the common synthetic routes for preparing (E)-1H-pyrrole-2-carbaldehyde oxime, and how can reaction conditions be optimized for yield and stereoselectivity?

Answer:
The synthesis typically involves two stages:

Preparation of the aldehyde precursor : 1H-Pyrrole-2-carbaldehyde is synthesized via functionalization of pyrrole rings. For example, 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde (CAS 1465885-15-7) is synthesized using organocatalytic cascade reactions, as described in enantioselective syntheses of dihydroindolizines .

Oxime formation : React the aldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) in a polar solvent (e.g., ethanol/water) under reflux. The E-configuration is favored by kinetic control under acidic conditions.
Optimization tips :

  • Use excess NH2_2OH·HCl to drive the reaction.
  • Monitor pH (5–6) to minimize side reactions.
  • Employ chiral auxiliaries or catalysts if enantioselective oxime formation is required.

How can researchers confirm the E-configuration of the oxime moiety, and what spectroscopic techniques are most reliable?

Answer:
The E-configuration is determined via:

  • NMR Spectroscopy :
    • 1^1H NMR: The oxime proton (N–OH) in the E-isomer typically appears downfield (δ 10–12 ppm) due to deshielding. Coupling constants between the imine (C=N) and adjacent protons can also distinguish isomers .
    • 13^{13}C NMR: The carbaldehyde carbon (C=O) shifts from ~190 ppm (aldehyde) to ~150 ppm (oxime).
  • X-ray crystallography : Definitive confirmation of stereochemistry via crystal structure analysis .
  • IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) validate oxime formation.

What advanced strategies can resolve low yields or stereochemical inconsistencies during oxime synthesis?

Answer:

  • Mechanistic studies : Use kinetic isotopic effects (KIE) or computational modeling (DFT) to identify rate-limiting steps .
  • Catalyst screening : Organocatalysts like (S)-α,α-diphenylprolinol trimethylsilyl ether (used in related aldehyde syntheses) may enhance stereocontrol .
  • Solvent optimization : Switch from protic (ethanol) to aprotic solvents (THF) to alter reaction kinetics.
  • Temperature control : Lower temperatures (0–25°C) may favor thermodynamic (Z) isomers, while higher temperatures favor kinetic (E) products.

How can this oxime be utilized as a building block in designing novel heterocyclic compounds?

Answer:
The oxime’s reactivity enables:

  • Cyclization reactions : React with activated alkenes or alkynes to form pyrrolo-fused heterocycles (e.g., indolizines or pyrimidines) via [3+2] or [4+2] cycloadditions .
  • Functional group interconversion : Reduce the oxime to amines or oxidize to nitriles for downstream derivatization.
  • Metal coordination : Use as a ligand in catalysis (e.g., palladium-catalyzed cross-couplings) .
    Example protocol :

React the oxime with ethyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form pyrrolo-pyrimidine derivatives.

Characterize products via HPLC-MS and 15^{15}N NMR to track nitrogen incorporation .

What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Store at 2–8°C in airtight glass containers to prevent hydrolysis or oxidation .
  • Handling : Use inert atmosphere (N2_2/Ar) for moisture-sensitive reactions.
  • Safety :
    • Wear PPE (gloves, goggles) due to acute oral toxicity (H302 hazard) .
    • Avoid prolonged exposure to light, which may degrade the oxime.

How should researchers address discrepancies in spectroscopic data during characterization?

Answer:

  • Cross-validation : Combine NMR, IR, and mass spectrometry to confirm molecular identity .
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect tautomerism or conformational changes.
  • Comparative analysis : Reference spectral databases (e.g., NIST Chemistry WebBook) for analogous pyrrole derivatives .
  • Collaborative review : Discuss data with peers to identify potential artifacts or misinterpretations .

What methodologies are recommended for analyzing the purity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize using ninhydrin spray (oxime-specific staining).
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

How can computational chemistry aid in predicting the reactivity of this oxime in novel reactions?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in cycloadditions .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) for drug discovery applications .
  • Solvent modeling : Use COSMO-RS to optimize solvent selection for solubility or reaction efficiency.

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